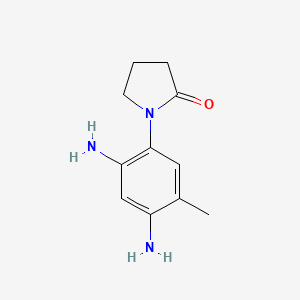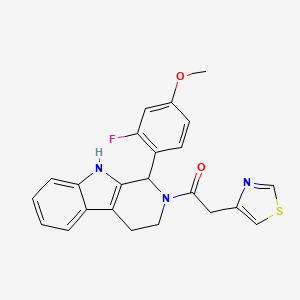
1-(2,4-diamino-5-methylphenyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-diamino-5-methylphenyl)-2-pyrrolidinone, also known as DAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAP is a heterocyclic compound that contains a pyrrolidinone ring and two amino groups. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(2,4-diamino-5-methylphenyl)-2-pyrrolidinone is not well understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA, RNA, and proteins. This compound has also been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the synthesis of nitric oxide, a signaling molecule involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a central role in the execution of apoptosis. This compound has also been shown to modulate immune responses by inhibiting the production of cytokines, a class of signaling molecules involved in the regulation of immune responses.
Advantages and Limitations for Lab Experiments
1-(2,4-diamino-5-methylphenyl)-2-pyrrolidinone has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity. However, this compound has some limitations, including its low yield of synthesis, its high cost, and its limited availability.
Future Directions
There are several future directions for the study of 1-(2,4-diamino-5-methylphenyl)-2-pyrrolidinone, including the synthesis of novel this compound derivatives with improved properties, the investigation of the mechanism of action of this compound in more detail, and the evaluation of the potential applications of this compound in various fields. Additionally, the development of efficient synthesis methods for this compound and its derivatives is an area of active research.
Synthesis Methods
1-(2,4-diamino-5-methylphenyl)-2-pyrrolidinone can be synthesized using various methods, including the reaction of 2,4-diamino-5-methylbenzoic acid with acetic anhydride, followed by cyclization with sodium hydroxide. Another method involves the reaction of 2,4-diamino-5-methylbenzoic acid with isobutyric anhydride, followed by cyclization with sodium hydroxide. The yield of this compound using these methods ranges from 50% to 70%.
Scientific Research Applications
1-(2,4-diamino-5-methylphenyl)-2-pyrrolidinone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug for the treatment of cancer, bacterial infections, and inflammation. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with catalytic activity.
properties
IUPAC Name |
1-(2,4-diamino-5-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-7-5-10(9(13)6-8(7)12)14-4-2-3-11(14)15/h5-6H,2-4,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZNQKQPVUYSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6015210.png)


![5-amino-1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6015228.png)
methanone](/img/structure/B6015246.png)
![3-{1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxo-4-imidazolidinyl}propanoic acid](/img/structure/B6015248.png)
![N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea](/img/structure/B6015256.png)
![N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6015264.png)
![4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide](/img/structure/B6015272.png)
![5-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B6015273.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6015274.png)
![1-(2-chlorobenzyl)-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6015282.png)
![{1-[2-(2-fluorophenyl)-1-methylethyl]-2-piperidinyl}methanol](/img/structure/B6015287.png)
![N-{3-[bis(2-hydroxyethyl)amino]propyl}-5-nitro-1-naphthalenesulfonamide](/img/structure/B6015301.png)